molecular formula C9H12N2O2 B1493731 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol CAS No. 2090969-90-5

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Cat. No. B1493731
CAS RN: 2090969-90-5
M. Wt: 180.2 g/mol
InChI Key: DELQACYFQFCSRH-UHFFFAOYSA-N
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Description

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is a heterocyclic compound with a molecular weight of 180.21 . The IUPAC name for this compound is 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol .


Molecular Structure Analysis

The InChI code for 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol is 1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol include a molecular weight of 180.21 .

Scientific Research Applications

ATM Kinase Inhibition for Cancer Therapy

The compound has been identified as a part of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase . ATM inhibitors are crucial in cancer therapy as they potentiate the efficacy of DNA double-strand break-inducing agents, which are often used in cancer treatments. The compound’s role in the structure of ATM inhibitors like AZD0156 highlights its potential in enhancing the pharmacokinetic properties and increasing the volume of distribution, which is vital for reducing the clinically efficacious dose.

Cognitive Disorders Treatment

In the pursuit of treating cognitive disorders, derivatives of “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” have been explored as selective brain penetrant PDE9A inhibitors . These inhibitors can play a significant role in modulating cyclic nucleotide signaling, which is important for neurocognitive functions. The compound’s structural features may contribute to the blood-brain barrier permeability and selectivity towards PDE9A, making it a valuable asset in designing drugs for cognitive impairments.

Toll-like Receptor Agonists for Viral Hepatitis

The compound serves as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists are being studied for the oral treatment of viral hepatitis, an area of significant medical need. The structural versatility of “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” allows for the development of molecules that can effectively engage with the immune system to combat viral infections.

Histone Deacetylase (HDAC) Inhibitors Synthesis

“6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” may be utilized in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can alter gene expression and have implications in cancer treatment. The compound’s chemical structure could be key in creating HDAC inhibitors with improved efficacy and specificity.

Development of CB2 Cannabinoid Receptor Agonists

This compound is also a starting material for the synthesis of drugs that act as CB2 cannabinoid receptor agonists . CB2 receptors are involved in managing pain, inflammation, and other immune system responses. By serving as a precursor in the synthesis process, “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” contributes to the development of therapeutic agents targeting these receptors, which could lead to new treatments for chronic pain and inflammatory diseases.

Enhancing Pharmacokinetic Properties of Drugs

The inclusion of “6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol” in drug design can enhance the pharmacokinetic properties of the resulting medications . Its structural elements can improve drug absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the drug’s performance and patient compliance.

Future Directions

The compound 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol could potentially be used in the development of new drugs. For example, a structurally similar compound, PF-04447943, has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .

properties

IUPAC Name

4-(oxan-4-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9-5-8(10-6-11-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQACYFQFCSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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